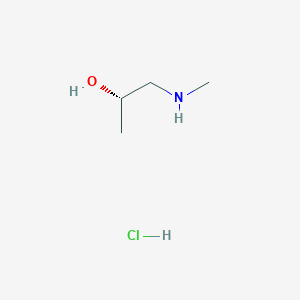![molecular formula C8H14N2O B6266407 1,2-diazaspiro[4.5]decan-3-one CAS No. 56700-30-2](/img/new.no-structure.jpg)
1,2-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diazaspiro[4.5]decan-3-one is a heterocyclic compound characterized by a spirocyclic structure containing nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 1,2-diazaspiro[4.5]decan-3-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death that is a key driver in various inflammatory diseases .
Mode of Action
This compound interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .
Biochemical Pathways
The compound affects the necroptosis signaling pathway. Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as mixed lineage kinase domain-like (MLKL), which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect in necroptosis models . This suggests that the compound could have potential therapeutic applications in diseases driven by necroptosis.
Preparation Methods
The synthesis of 1,2-diazaspiro[4.5]decan-3-one typically involves multi-step reactions. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions . The reaction is facilitated by a Dean-Stark apparatus to remove water, ensuring the formation of the desired spirocyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, focusing on yield and purity.
Chemical Reactions Analysis
1,2-Diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Diazaspiro[4
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
1,2-Diazaspiro[4.5]decan-3-one can be compared with other spirocyclic compounds, such as:
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-1-one: Studied for its role as a necroptosis inhibitor.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of nitrogen atoms, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
56700-30-2 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



